2-Methyl-L-Aspartic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

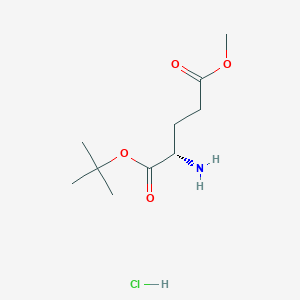

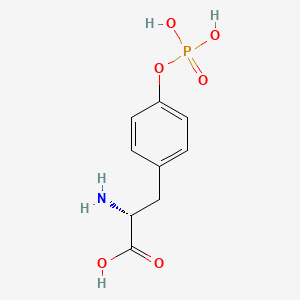

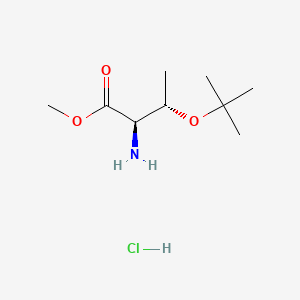

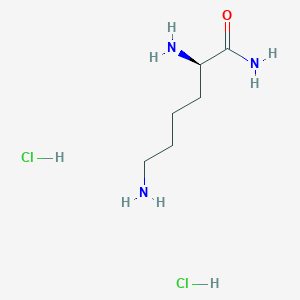

2-Methyl-L-Aspartic Acid is a derivative of aspartic acid, which is a non-essential amino acid commonly found in proteins and plays a major role in the energy cycle of the body1. It also participates in the ornithine cycle, in transamination reactions, and in the formation of pyrimidines, purines, carnosine, and anserine1. The molecular formula of 2-Methyl-L-Aspartic Acid is C5H9NO42.

Synthesis Analysis

The synthesis of 2-Methyl-L-Aspartic Acid is complex and involves several steps. One method involves the condensation of the S-methyl ester of phenylalanine with S-aspartic acid3. Another method involves biocatalytic enantioselective hydroaminations4.Molecular Structure Analysis

The molecular structure of 2-Methyl-L-Aspartic Acid consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The molecular weight is 147.129 Da25.Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-L-Aspartic Acid are complex and involve several steps. For example, the reaction of S-methyl ester of phenylalanine with S-aspartic acid involves the condensation of the –NH2 group with either –COOH group in aspartic acid3.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-L-Aspartic Acid are not fully known. However, it is known that aspartic acid, from which 2-Methyl-L-Aspartic Acid is derived, has properties such as state of matter, boiling point, melting point, density, dipole moment, and molecular or atomic weight3.Applications De Recherche Scientifique

1. Enhancement of Heat Stress Tolerance in Plants

- Summary of Application: Aspartate, a critical amino acid in the aspartate metabolic pathway, plays an important role in plant resistance to abiotic stress, such as heat stress . It is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, TCA cycle, glycolysis, and hormone biosynthesis .

- Methods of Application: In a study, perennial ryegrass was treated with 2 mM aspartate under heat stress .

- Results: The chlorophyll content and antioxidant active enzyme content (SOD, CAT, POD, and APX) of perennial ryegrass treated with aspartate were significantly higher than those treated with water under heat stress . Exogenous aspartate increases the content of chlorophyll, maintains the integrity of the cell membrane system, and enhances the SOD-CAT antioxidant pathway to eliminate the oxidative damage caused by ROS in perennial ryegrass under heat stress .

2. Metabolic Engineering of Microorganisms

- Summary of Application: Metabolic engineering is a promising strategy to realize green synthesis of valued chemicals derived from petroleum . Cell factories for producing L-aspartate and its derivatives have been developed .

- Methods of Application: This involves the use of genetic engineering techniques to alter the DNA of microorganisms, plants, and animals in order to optimize their biochemical processes and improve the production of specific compounds .

- Results: With the development of novel technologies and increased investments in synthetic biology, it is promising to realize sustainable production of L-aspartate and its derivatives at the industrial scale in the future .

3. Biocatalytic Enantioselective Hydroaminations

- Summary of Application: N-Substituted L-aspartic acids are important chiral building blocks for pharmaceuticals and food additives . The asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids using ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst has been reported .

- Methods of Application: The C–N lyase shows a broad non–natural amine substrate scope and outstanding enantioselectivity, allowing the efficient addition of structurally diverse arylalkylamines to fumarate .

- Results: The corresponding N-arylalkyl-substituted L-aspartic acids were obtained in good isolated yield (up to 79%) and with excellent enantiopurity (>99% ee) .

4. Treatment of Heart Diseases and Liver Disorders

- Summary of Application: L-Aspartic Acid is employed for the treatment of heart diseases and liver disorders .

- Methods of Application: The specific methods of application would depend on the specific condition being treated and would typically be administered under the supervision of a healthcare professional .

- Results: While the specific results would vary depending on the individual and the condition being treated, L-Aspartic Acid is believed to have beneficial effects in these areas .

5. Enhancement of Muscle Mass and Strength

- Summary of Application: L-Aspartic Acid is used as a bodybuilding supplement due to its ability to increase muscle mass and strength .

- Methods of Application: It is typically consumed in supplement form, often as part of a pre-workout or post-workout regimen .

- Results: Users have reported improvements in muscle mass, strength, and recovery .

6. RNA and DNA Functioning

- Summary of Application: Aspartic acid is found to be very important in the functioning of RNA and DNA, as well as in the production of immunoglobulin and antibody synthesis .

- Methods of Application: Aspartic acid is naturally produced in the body and can also be obtained from dietary sources .

- Results: Aspartate is believed to help your body promote a robust metabolism . From time to time it is used to treat depression and fatigue .

Safety And Hazards

The safety and hazards of 2-Methyl-L-Aspartic Acid are not fully known. However, it is known that aspartame, a derivative of aspartic acid, has been associated with neuropsychiatric effects and neurotoxicity due to its ability to activate glutamate receptors, as well as carcinogenic risks due to the increased production of reactive oxygen species6.

Orientations Futures

The future directions of research on 2-Methyl-L-Aspartic Acid are not fully known. However, given the importance of aspartic acid in the body and the potential health effects of its derivatives, further research is needed to fully understand the properties and effects of 2-Methyl-L-Aspartic Acid.

Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature7124536.

Propriétés

IUPAC Name |

(2S)-2-amino-2-methylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAYDJFPMMUKOI-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aspartic acid, 2-methyl- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.